2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo-
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Overview
Description
2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo- is an organic compound that features a cyclohexenone core with an amino and iodine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo- typically involves the following steps:
Formation of the Cyclohexenone Core: This can be achieved through the Birch reduction of anisole followed by acid hydrolysis.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.
Iodination: The final step involves the iodination of the compound, which can be carried out using iodine and a suitable oxidizing agent.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Azides, thiols.
Scientific Research Applications
2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action for 2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo- is not well-documented. it is likely that the compound interacts with molecular targets through its functional groups, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler compound with similar reactivity but lacking the amino and iodine substituents.
3-Aminocyclohex-2-en-1-one: Similar structure but without the iodine atom.
2-Iodocyclohexanone: Similar structure but without the amino group.
Uniqueness
2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo- is unique due to the presence of both the amino and iodine substituents, which confer distinct chemical properties and reactivity compared to its simpler analogs.
Properties
CAS No. |
200407-52-9 |
---|---|
Molecular Formula |
C12H18INO |
Molecular Weight |
319.18 g/mol |
IUPAC Name |
3-(cyclohexylamino)-2-iodocyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18INO/c13-12-10(7-4-8-11(12)15)14-9-5-2-1-3-6-9/h9,14H,1-8H2 |
InChI Key |
NUJARAQYVBUBIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C(=O)CCC2)I |
Origin of Product |
United States |
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